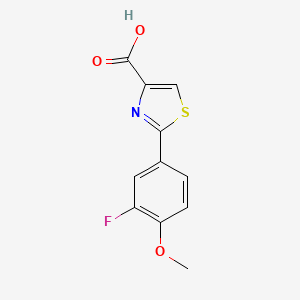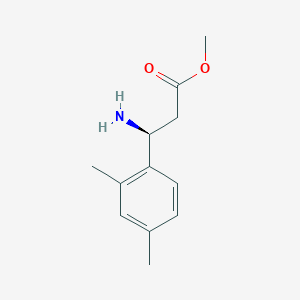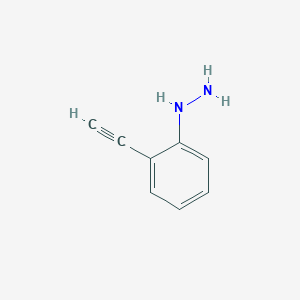![molecular formula C9H19NO B13485230 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
3-[1-(Aminomethyl)cyclopentyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is an organic compound with the molecular formula C9H19NO It features a cyclopentane ring substituted with an aminomethyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions of linear precursors.
Introduction of the aminomethyl group: This step often involves the use of aminating agents such as ammonia or amines in the presence of catalysts.
Attachment of the propanol chain: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopentyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopentyl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]propan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[1-(Aminomethyl)cyclopentyl]ethanol: Similar structure but with an ethanol chain instead of propanol.
3-[1-(Aminomethyl)cyclopentyl]methanol: Similar structure but with a methanol chain.
Cyclopentylamine: Lacks the propanol chain but has a similar cyclopentane ring with an aminomethyl group.
Uniqueness
3-[1-(Aminomethyl)cyclopentyl]propan-1-ol is unique due to the combination of its cyclopentane ring, aminomethyl group, and propanol chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopentyl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c10-8-9(6-3-7-11)4-1-2-5-9/h11H,1-8,10H2 |
InChI Key |
UUYBJYFQCPCRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCCO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)


![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)


![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)

